Stereochemical Divergence in Aldol Condensation: Lewis Acid vs. Base Catalysis
Under TiCl₄-Et₃N catalysis in CH₂Cl₂ at 0 °C, 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone reacts with aromatic aldehydes to give perhydrochromens bearing two equatorial and one axial substituent. In contrast, base-catalysed aldol condensation of the same diketone yields perhydrochromens with exclusively equatorial substituents [1]. This condition-dependent stereochemical divergence is not observed with the corresponding cyclopentanone-derived 1,5-diketone, which predominantly gives equatorial products regardless of the catalyst [1].
| Evidence Dimension | Stereochemical outcome of aldol condensation with aromatic aldehydes |
|---|---|
| Target Compound Data | TiCl₄-Et₃N: two equatorial + one axial substituent; Base (NaOH/EtOH): all equatorial substituents |
| Comparator Or Baseline | 2-(3-Oxo-1,3-diphenylpropyl)cyclopentanone (1,5-diketone analog): predominantly equatorial products under both conditions |
| Quantified Difference | Target compound shows stereochemical switching between equatorial/axial and all-equatorial; comparator shows no switch |
| Conditions | Aldehyde: benzaldehyde; Solvent: CH₂Cl₂ (TiCl₄-Et₃N) or EtOH (NaOH); Temperature: 0 °C (TiCl₄-Et₃N) or room temperature (base) |
Why This Matters
This stereochemical tunability is critical for procuring a single 1,5-diketone intermediate that can deliver either cis- or trans-fused perhydrochromen scaffolds for structure-activity relationship studies.
- [1] Sergeeva, S. A.; Vysotskii, V. I.; Gerasimenko, A. V. Stereochemistry of Products of Aldol Condensation of 2-(3-Oxo-1,3-diphenylpropyl)cyclohexanone with Aromatic Aldehydes. Russ. J. Org. Chem. 2010, 46 (9), 1348–1354. View Source
